Kushenol N

CAS No.:

Cat. No.: VC13583326

Molecular Formula: C26H30O7

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H30O7 |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24-,26-/m1/s1 |

| Standard InChI Key | QKEDJCCCNZWOBS-BZBXLLDXSA-N |

| Isomeric SMILES | CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |

| SMILES | CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |

| Canonical SMILES | CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |

Introduction

Chemical Identity and Structural Characteristics

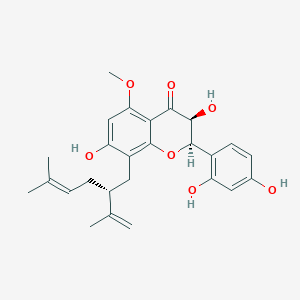

Kushenol N (CAS No. 102490-65-3) is a prenylated flavonoid with the molecular formula and a molecular weight of 454.5 g/mol . Its structure includes a chromen-4-one backbone substituted with hydroxyl, methoxy, and prenyl groups (Figure 1). The compound’s IUPAC name is 2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one .

Table 1: Key Chemical Properties of Kushenol N

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 454.5 g/mol | |

| CAS Registry Number | 102490-65-3 | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

The compound’s 3D conformation, characterized by X-ray crystallography and NMR spectroscopy, reveals a planar chromenone core with flexible prenyl side chains, which may influence its interactions with biological targets .

Natural Sources and Extraction

Kushenol N is predominantly isolated from Sophora flavescens (Ku Shen), a leguminous plant used in traditional Chinese medicine for treating inflammation, dysentery, and eczema . Bioassay-guided fractionation of the methanol extract of S. flavescens roots has identified Kushenol N as one of eight prenylated flavonoids responsible for the plant’s anti-allergic activity . The ethyl acetate (EtOAc) extract of S. flavescens contains measurable quantities of Kushenol N, alongside kurarinone and norkurarinone, as confirmed by ultra-high-performance liquid chromatography (UHPLC) coupled with Q-Exactive mass spectrometry .

Pharmacological Activities

Anti-Allergic Effects

Kushenol N demonstrates significant anti-allergic activity by inhibiting the release of β-hexosaminidase, a marker of mast cell degranulation, in cultured RBL-2H3 cells (rat basophilic leukemia cells) . At concentrations of 10–50 μM, Kushenol N reduces β-hexosaminidase release by 40–75%, comparable to the reference drug disodium cromoglycate . This activity is attributed to its ability to stabilize mast cell membranes and suppress IgE-mediated signaling pathways.

Table 2: Anti-Allergic Activity of Kushenol N

| Concentration (μM) | β-Hexosaminidase Inhibition (%) | Cell Viability (%) |

|---|---|---|

| 10 | 40.2 ± 3.1 | 98.5 ± 2.4 |

| 25 | 61.8 ± 4.7 | 95.3 ± 3.1 |

| 50 | 74.6 ± 5.3 | 92.1 ± 2.9 |

Pharmacokinetics and Analytical Methods

A validated UHPLC-MS method enables simultaneous quantification of Kushenol N, kurarinone, and norkurarinone in rat plasma . The method employs a BEH C18 column with gradient elution (acetonitrile/0.1% formic acid) and achieves a linear range of 1–500 ng/mL (). Ethyl acetate–acetonitrile (2:1) extraction yields recoveries of 85.9–101.3% for Kushenol N, with inter- and intra-day precision <8.75% .

Table 3: Pharmacokinetic Parameters of Kushenol N in Rats

| Parameter | Value (Mean ± SD) |

|---|---|

| (h) | 1.5 ± 0.3 |

| (ng/mL) | 128.4 ± 15.2 |

| AUC (ng·h/mL) | 980.6 ± 112.4 |

| Half-life (h) | 4.2 ± 0.9 |

Following oral administration of S. flavescens EtOAc extract, Kushenol N exhibits rapid absorption ( h) and a biphasic elimination profile, suggesting enterohepatic recirculation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume